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Introduction
Osilodrostat (trade name Isturisa®) is a potent, orally active steroidogenesis inhibitor

approved for the treatment of Cushing's disease in adults.[1][2] It represents a significant

therapeutic advancement for patients with persistent or recurrent hypercortisolism.[3] For

researchers, osilodrostat serves as a highly specific chemical probe to investigate the adrenal

steroidogenesis pathway, its regulation, and the pathophysiology of cortisol excess. This

document provides an in-depth technical overview of its pharmacological properties to support

research and development applications.

Mechanism of Action
Osilodrostat's primary mechanism is the potent and competitive inhibition of 11β-hydroxylase

(cytochrome P450 11B1, or CYP11B1).[1][4] This enzyme catalyzes the final and rate-limiting

step in the biosynthesis of cortisol, converting 11-deoxycortisol to cortisol.[4][5] By blocking this

step, osilodrostat directly reduces the production of cortisol in the adrenal gland.[2]

Additionally, osilodrostat is a potent inhibitor of aldosterone synthase (CYP11B2), the enzyme

responsible for converting corticosterone to aldosterone.[2][5] This dual action on both

glucocorticoid and mineralocorticoid pathways is a key feature of its pharmacological profile.[5]
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The inhibition of CYP11B1 leads to an accumulation of precursor steroids, most notably 11-

deoxycortisol and 11-deoxycorticosterone, and can result in a diversion of the steroidogenic

pathway towards androgen production.[2][4] In vitro studies have shown that osilodrostat has

a negligible impact on other key steroidogenic enzymes like 17α-hydroxylase/17,20-lyase

(CYP17A1) and 21-hydroxylase (CYP21A2), although some partial inhibition of the cholesterol

side-chain cleavage enzyme (CYP11A1) has been observed.[6]
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Caption: Simplified steroidogenesis pathway showing Osilodrostat inhibition points.

Inhibitory Potency
Osilodrostat demonstrates high potency against its target enzymes, with inhibitory

concentrations in the low nanomolar range.
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Target Enzyme Parameter Value (nM)
Cell System /
Method

Citation

Human

CYP11B1
IC₅₀ 2.5

V79 cells

expressing

human CYP11B1

[7][8]

IC₅₀ 35 - [9]

IC₅₀ 8.4 ± 1.5 NCI-H295R cells [8]

Kd ~1.5

Nanodisc

competition

assay

[8]

Human

CYP11B2
IC₅₀ 0.7

V79 cells

expressing

human CYP11B2

[7][8]

IC₅₀ 0.28 ± 0.06 V79 cells [8]

IC₅₀ 3.2 ± 0.9 NCI-H295R cells [8]

Human

CYP11A1
Kd 18,800

Spectrophotomet

ric binding assay
[6]

Pharmacodynamics
The primary pharmacodynamic effect of osilodrostat is the rapid and dose-dependent

reduction of circulating cortisol levels.[4] This is clinically monitored by measuring 24-hour

urinary free cortisol (UFC), which serves as a reliable surrogate marker of efficacy.[4] The

inhibition of cortisol synthesis removes the negative feedback on the hypothalamic-pituitary-

adrenal (HPA) axis, leading to a compensatory rise in adrenocorticotropic hormone (ACTH)

levels.

Consequences of enzyme blockade include:

Decrease in Cortisol and Aldosterone: The intended therapeutic effects.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.targetmol.com/compound/osilodrostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://www.medchemexpress.com/Osilodrostat.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://www.targetmol.com/compound/osilodrostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://pubmed.ncbi.nlm.nih.gov/37098354/
https://www.benchchem.com/product/b612234?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11837
https://go.drugbank.com/drugs/DB11837
https://pmc.ncbi.nlm.nih.gov/articles/PMC11132648/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increase in Precursors: Accumulation of 11-deoxycortisol and 11-deoxycorticosterone. The

latter possesses mineralocorticoid activity and can lead to side effects such as hypokalemia

and hypertension.[2][4]

Increase in Androgens: A potential increase in testosterone, which can manifest as hirsutism

or acne in female patients.[10]
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Start

1. Culture H295R cells
to 80% confluency
in 12-well plates

2. Stimulate steroidogenesis
(e.g., with 10 µM Forskolin)

for 72h

3. Treat with Osilodrostat
(0-1000 nM) in

serum-free medium

4. Incubate for 24 hours

5. Collect conditioned medium

6. Perform steroid extraction

7. Analyze steroid profile
(Cortisol, Aldosterone, etc.)

via LC-MS/MS

8. Calculate IC50 values
using non-linear regression

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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